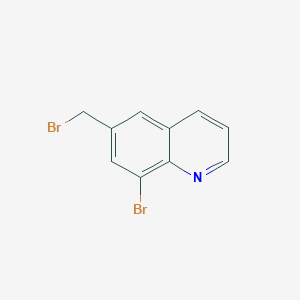
8-Bromo-6-(bromomethyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-6-(bromomethyl)quinoline is a useful research compound. Its molecular formula is C10H7Br2N and its molecular weight is 300.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Q. Basic: What are the optimal synthetic routes for introducing bromomethyl groups at the 6-position of 8-bromoquinoline?
Methodological Answer:
The bromomethyl group at the 6-position can be introduced via electrophilic aromatic substitution or radical bromination .
- Electrophilic Bromination (FeBr₃ Catalysis): Bromination of 6-methylquinoline derivatives using Br₂ in the presence of FeBr₃ selectively targets the 8-position, leaving the methyl group at the 6-position available for further functionalization . Subsequent radical bromination of the methyl group (e.g., using N-bromosuccinimide (NBS) and AIBN) yields the bromomethyl substituent. This two-step approach achieves regioselectivity but may require purification between steps .
- Direct Bromomethylation: Alternative methods involve coupling pre-functionalized bromomethyl reagents to quinoline intermediates under palladium catalysis.
Table 1: Comparison of Bromination Methods
| Method | Reagents/Conditions | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|
| FeBr₃ Catalyzed | Br₂, FeBr₃, CHCl₃, 0°C | 65-75 | High (C8) | |
| Radical Bromination | NBS, AIBN, CCl₄, reflux | 50-60 | Moderate |
Q. Advanced: How can conflicting reports on the reactivity of 8-Bromo-6-(bromomethyl)quinoline in Suzuki-Miyaura cross-coupling reactions be resolved?
Methodological Answer:
Discrepancies in reactivity often arise from steric hindrance at the 6-position and competing side reactions (e.g., debromination). To address this:
Catalyst Optimization: Use bulky ligands (e.g., SPhos or XPhos) to enhance steric protection of the palladium center, improving coupling efficiency .
Temperature Control: Lower reaction temperatures (50–60°C) reduce debromination while maintaining catalytic activity.
Additive Screening: Additives like Cs₂CO₃ or TBAB (tetrabutylammonium bromide) stabilize intermediates and suppress side reactions .
Example Protocol:
- Substrate (1 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), arylboronic acid (1.2 equiv), Cs₂CO₃ (2 equiv), in dioxane/H₂O (4:1) at 60°C for 12 hours.
Q. Basic: What spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Key signals include:
- Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ at m/z 274.97 (C₁₀H₈Br₂N⁺) confirms the molecular formula.
- X-ray Crystallography: Resolves ambiguities in substitution patterns (e.g., distinguishing bromomethyl from methyl groups) .
Q. Advanced: What strategies enhance the electrophilicity of the bromomethyl group for nucleophilic substitution?
Methodological Answer:
The bromomethyl group’s reactivity can be modulated via:
Solvent Polarity: Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states, accelerating SN2 reactions .
Leaving Group Activation: Replace bromide with a better leaving group (e.g., tosylate or iodide) using AgOTf or NaI .
Microwave Assistance: Microwave irradiation (100–120°C) reduces reaction time and improves yields in substitutions with amines or thiols .
Case Study: Substitution with diethanolamine in acetonitrile under microwave conditions (100°C, 30 min) achieves >80% conversion .
Q. Basic: How do dual bromine substituents influence the physicochemical properties of quinoline derivatives?
Methodological Answer:
- Solubility: Bromine’s hydrophobicity reduces aqueous solubility but enhances lipid bilayer penetration, critical for bioactivity studies .
- Electronic Effects: Bromine at C8 and C6 withdraws electron density, lowering the LUMO energy and increasing electrophilicity for cross-coupling .
- Crystallinity: Heavy bromine atoms improve crystallinity, aiding X-ray analysis .
Table 2: Physicochemical Data
| Property | This compound | 6-Methylquinoline |
|---|---|---|
| LogP (Calculated) | 3.8 | 2.1 |
| Melting Point (°C) | 120–122 | 45–47 |
| λmax (UV-Vis, nm) | 290 | 265 |
Q. Advanced: How can researchers address discrepancies in reported biological activity data for halogenated quinolines?
Methodological Answer:
Contradictions in bioactivity often stem from assay variability or structural analogs . Mitigation strategies include:
Standardized Assays: Use identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., chloroquine for antimalarial studies) .
Metabolite Profiling: LC-MS/MS identifies active metabolites that may contribute to observed effects .
Computational Modeling: Docking studies (e.g., with PfDHFR for antimalarial activity) rationalize structure-activity relationships .
Example Workflow:
- Synthesize analogs (e.g., 6-chloromethyl or 6-iodomethyl derivatives).
- Test in parallel under standardized conditions.
- Corrogate activity trends with steric/electronic parameters (Hammett σ, Taft Es) .
属性
CAS 编号 |
159925-47-0 |
|---|---|
分子式 |
C10H7Br2N |
分子量 |
300.98 g/mol |
IUPAC 名称 |
8-bromo-6-(bromomethyl)quinoline |
InChI |
InChI=1S/C10H7Br2N/c11-6-7-4-8-2-1-3-13-10(8)9(12)5-7/h1-5H,6H2 |
InChI 键 |
VYPSFBZHLCVORU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CC(=CC(=C2N=C1)Br)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















